REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1.C(Cl)(=O)C(Cl)=O.C[N:19](C=O)C>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1C(=O)O)Cl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction was fitted with an air
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise
|
Type
|
STIRRING
|
Details
|
to stir for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
DISSOLUTION
|
Details
|
the crude was redissolved in EtOAc
|
Type
|
ADDITION
|
Details
|
poured into brine
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |